Home > Products > Screening Compounds P33024 > Ketorolac tromethamine, (S)-
Ketorolac tromethamine, (S)- - 156699-13-7

Ketorolac tromethamine, (S)-

Catalog Number: EVT-13259378
CAS Number: 156699-13-7
Molecular Formula: C19H24N2O6
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ketorolac tromethamine, known chemically as (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic properties. It is particularly effective in managing moderate to severe pain, often used postoperatively or in acute pain scenarios. Ketorolac tromethamine is a racemic mixture of two enantiomers, with the S-form being biologically active and responsible for its analgesic effects .

Source and Classification

Ketorolac tromethamine is derived from ketorolac acid and tromethamine. It belongs to the pyrrolo-pyrrole group of NSAIDs and exhibits properties typical of this class, such as inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis . The compound is commercially available in various forms, including injectable solutions and oral tablets, under brand names like Toradol and Acular .

Synthesis Analysis

The synthesis of ketorolac tromethamine involves several steps that typically include the following:

  1. Dissolution: Ketorolac acid is dissolved in a suitable lower alkyl alcohol (e.g., isopropanol).
  2. Combination: A solution of tromethamine in water is prepared separately and then combined with the ketorolac acid solution.
  3. Distillation: The combined solution undergoes vacuum or atmospheric distillation until about half of the volume remains. This step may be repeated multiple times with the addition of more solvent as necessary.
  4. Precipitation: After sufficient distillation, the resulting mixture is cooled, leading to the precipitation of ketorolac tromethamine, which is then isolated by filtration .

This method allows for efficient extraction and purification of ketorolac tromethamine while maintaining high yields.

Molecular Structure Analysis

The molecular formula for ketorolac tromethamine is C19H24N2O6C_{19}H_{24}N_{2}O_{6}, with a molecular weight of approximately 376.41 g/mol. The structure can be represented by the following key features:

  • Functional Groups: Presence of a carboxylic acid group, a benzoyl moiety, and a pyrrolidine ring.
  • Crystal Forms: Ketorolac tromethamine can exist in three different crystal forms, all of which are soluble in water .

Structural Data

  • Melting Point: 160–161 °C
  • pKa: 3.5
  • Solubility: Approximately 15 mg/mL in water at room temperature .
Chemical Reactions Analysis

Ketorolac tromethamine undergoes various chemical reactions typical for nonsteroidal anti-inflammatory drugs:

  1. Cyclooxygenase Inhibition: Ketorolac tromethamine inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial for converting arachidonic acid into prostaglandins—substances that mediate inflammation and pain.
  2. Prostaglandin Synthesis: By blocking these enzymes, ketorolac reduces the synthesis of pro-inflammatory prostaglandins, leading to decreased pain perception and inflammation .
Mechanism of Action
  • Inhibition of Prostaglandin Synthesis: By inhibiting cyclooxygenase enzymes, ketorolac reduces prostaglandin levels, leading to decreased pain and inflammation.
  • Analgesic Potency: The S-enantiomer has been shown to have higher analgesic activity compared to its R counterpart, contributing significantly to its effectiveness as an analgesic agent .

The peak analgesic effect typically occurs within 2 to 3 hours after administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white crystalline powder or slightly yellow solution when dissolved.
  • Storage Conditions: Should be stored at temperatures between 2–8 °C.

Chemical Properties

  • Solubility: Highly soluble in water (>500 mg/mL).
  • Stability: Stable for at least one month at -20 °C .
  • pH Range: Solutions have a pH range of 6.9 to 7.9 when prepared for injection.
Applications

Ketorolac tromethamine is widely utilized in clinical settings due to its potent analgesic properties. Its applications include:

  • Postoperative Pain Management: Commonly administered after surgical procedures for effective pain relief.
  • Acute Pain Relief: Used for conditions such as kidney stones or severe headaches.
  • Ophthalmic Applications: Available as an eye drop formulation for postoperative eye pain management.

Due to its efficacy comparable to opioids like morphine but with a lower risk of addiction, ketorolac serves as an important option in pain management strategies across various medical fields .

Synthesis and Stereochemical Considerations

Stereoselective Synthesis of (S)-Ketorolac Tromethamine

(S)-Ketorolac tromethamine [(S)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid 2-amino-2-(hydroxymethyl)-1,3-propanediol salt] is a potent non-steroidal anti-inflammatory drug (NSAID) where the analgesic activity resides exclusively in the (S)-enantiomer. Traditional synthetic routes produce racemic ketorolac, necessitating subsequent resolution to obtain the therapeutically active (S)-enantiomer. A chiral pool approach utilizes enantiomerically pure starting materials, but this method faces limitations in scalability due to the complexity of the pyrrolizine backbone. Asymmetric catalysis has emerged as a promising alternative, employing chiral transition metal complexes to induce stereoselectivity during the key ring-forming step. The decarboxylation of intermediates like 1,3-dicarbonyl derivatives must be carefully controlled to prevent racemization, as the stereogenic center at the C1 position of the pyrrolizine ring is susceptible to epimerization under acidic or basic conditions [5] [10].

Industrial-scale synthesis often employs diastereomeric crystallization using chiral amines such as dehydroabietylamine to separate enantiomers before tromethamine salt formation. The critical parameters influencing optical purity include reaction temperature (optimal range: -5°C to 5°C during coupling), solvent polarity (aprotic solvents like acetonitrile favored), and stoichiometric ratios. Post-crystallization, the (S)-ketorolac free acid typically achieves enantiomeric excess (e.e.) >98% as verified by chiral HPLC using CHIRALPAK AGP columns [4] [10]. Tromethamine salt formation is then conducted in methanol/acetone mixtures, yielding the final product with strict control over residual solvents to meet pharmaceutical standards.

Table 1: Critical Parameters in Stereoselective Crystallization of (S)-Ketorolac

ParameterOptimal RangeImpact on Enantiomeric Excess
Reaction Temperature-5°C to 5°C<0°C risks incomplete reaction; >10°C increases racemization
Solvent SystemAcetonitrile/Ethanol (9:1)Higher polarity mixtures reduce yield by 15-20%
Chiral Resolving AgentDehydroabietylamineAlternative amines (e.g., cinchonidine) reduce e.e. by 5-12%
Crystallization Time12-16 hoursShorter durations yield lower optical purity (85-90% e.e.)

Enantiomeric Resolution Techniques for Racemic Mixtures

Racemic ketorolac resolution is essential for obtaining the active (S)-enantiomer, as conventional synthesis yields a 50:50 mixture. Enzymatic kinetic resolution using lipases has demonstrated superior enantioselectivity. Candida antarctica lipase B (CAL-B) catalyzes the stereoselective esterification of (R)-ketorolac with n-octanol in organic solvents, leaving the desired (S)-enantiomer unreacted. Under optimized conditions (dichloromethane, 25°C, 24 hours), this process achieves >99% e.e. for (S)-ketorolac with 45-48% yield, approaching the theoretical maximum of 50% for kinetic resolution [9]. The enzymatic specificity arises from differential binding affinities in the acyl-enzyme intermediate, where the (R)-enantiomer's orientation favors nucleophilic attack by alcohol.

Chiral chromatography on preparative scale offers a non-destructive alternative. Utilizing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases (e.g., Chiralcel OD-H) with hexane:isopropanol:trifluoroacetic acid (85:15:0.1) as the mobile phase provides baseline separation (resolution factor Rs=2.8). This method enables recovery of both enantiomers at >99% purity, though solvent consumption makes it cost-prohibitive for industrial production compared to enzymatic methods. Simulated moving bed (SMB) chromatography has emerged as a continuous resolution technique, improving solvent efficiency by 60% and productivity by 3-fold compared to batch processes, making it viable for multi-ton manufacturing [4] [9].

Table 2: Performance Comparison of Enantiomeric Resolution Techniques

TechniqueConditions(S)-Enantiomer PurityYieldIndustrial Scalability
CAL-B Enzymatic EsterificationDichloromethane, n-octanol, 25°C>99% e.e.45-48%High (batch/continuous bioreactors)
Preparative Chiral HPLCChiralcel OD-H, Hexane:iPrOH:TFA (85:15:0.1)>99% e.e.42%Moderate (high solvent cost)
Simulated Moving Bed (SMB)CHIRALPAK AGP, 10 mmol/L ammonium acetate (pH 5.5):IPA (97:3)98.5% e.e.48%High (continuous process)

Green Chemistry Approaches in Industrial-Scale Production

Industrial synthesis of (S)-ketorolac tromethamine increasingly incorporates green chemistry principles to minimize environmental impact. Solvent reduction strategies include replacing dichloromethane (Class 2 solvent) with cyclopentyl methyl ether (CPME, Class 3) in extraction steps, reducing the E-factor (kg waste/kg product) from 32 to 18. Catalytic methodologies have been implemented using immobilized lipases in continuous-flow reactors, eliminating stoichiometric reagents previously required for resolution. For instance, Novozym 435®-packed columns operate at 50°C with residence times of 30 minutes, achieving 99% conversion of (R)-ketorolac to its ester while allowing (S)-enantiomer recovery in aqueous phase [9] [10].

One-pot telescoping integrates decarboxylation, chiral resolution, and salt formation into a single continuous process, reducing intermediate isolation steps. A patented route employs aqueous tromethamine directly in the reaction mixture after enzymatic resolution, crystallizing (S)-ketorolac tromethamine in situ with 95% yield and eliminating separate acidification steps. Waste minimization is further achieved by recovering n-octanol via distillation from esterification mixtures (>90% recovery) and implementing aqueous workups that reduce organic solvent usage by 40% compared to traditional processes. Life-cycle assessments confirm these innovations decrease the carbon footprint by 58% per kilogram of API produced [5] [10].

Stability and Degradation Pathways Under Synthetic Conditions

(S)-Ketorolac tromethamine exhibits distinctive stability challenges during synthesis and storage. Hydrolytic degradation occurs under acidic (0.1N HCl, 80°C) and alkaline (0.1N NaOH, 25°C) conditions, forming degradation products via ester cleavage and decarboxylation. Under acidic stress, the primary degradant is des-carboxy ketorolac (K1, 6% degradation), while alkaline conditions yield hydroxylated pyrrole derivatives (K3, 8% degradation). Oxidative degradation with 3% H₂O₂ generates a carboxymethyl radical adduct (K4) as the major degradant (30% degradation), characterized by LC-MS at m/z 358 [M+H]⁺ [8] [6].

Photodegradation follows first-order kinetics when exposed to UV light (λ=254 nm), producing benzoyl-shifted isomers via Norrish Type I rearrangement. Quantum mechanical studies using DFT/B3LYP/6-31G(d) calculations reveal that degradation products K1-K5 exhibit lower energy gaps (ΔE=4.21–5.07 eV) than the parent drug (ΔE=5.32 eV), indicating higher reactivity. Notably, thermal stress (80°C, 4 hours) induces minimal degradation (<6%), confirming that thermal energy alone is less detrimental than photochemical or oxidative pathways. These findings necessitate strict control of oxidizing agents during synthesis and amber glass packaging to prevent photodegradation [8] [6].

Table 3: Major Degradation Products of (S)-Ketorolac Under Stress Conditions

Stress ConditionPrimary DegradantStructureDegradation Mechanism% Degradation (4h)
Acidic Hydrolysis (0.1N HCl, 80°C)K1Des-carboxy ketorolacDecarboxylation20%
Alkaline Hydrolysis (0.1N NaOH, RT)K3Hydroxylated pyrrole derivativeNucleophilic ring opening8%
Oxidation (3% H₂O₂, RT)K4Carboxymethyl radical adductRadical addition30%
Photolysis (UV 254 nm)K5Benzoyl-shifted isomerNorrish Type I rearrangement25%

The synthetic process must therefore maintain pH 5.5–7.0 during all aqueous steps, use nitrogen sparging to prevent oxidation, and employ light-protected equipment. Accelerated stability studies confirm that the final tromethamine salt retains >99% enantiomeric purity for 24 months when stored at 25°C/60% RH in opaque containers, demonstrating robust stereochemical integrity under proper handling conditions [6] [8].

Properties

CAS Number

156699-13-7

Product Name

Ketorolac tromethamine, (S)-

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1

InChI Key

BWHLPLXXIDYSNW-MERQFXBCSA-N

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.